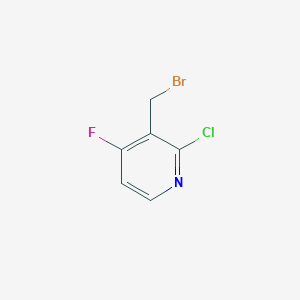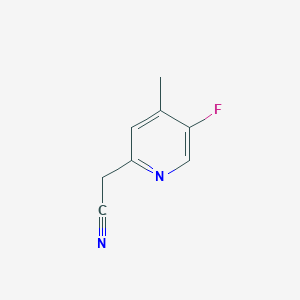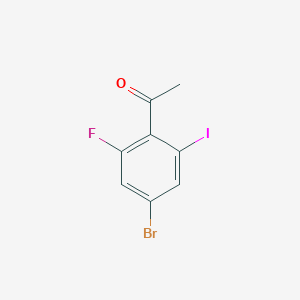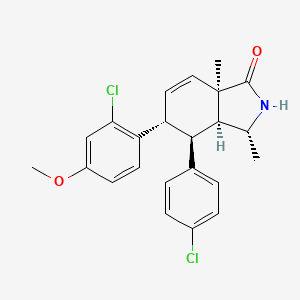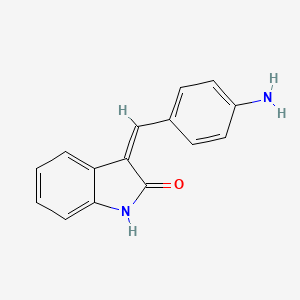
3-Fluoropyridine-2,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoropyridine-2,5-dicarbonitrile is a fluorinated pyridine derivative with the molecular formula C7H2FN3. This compound is characterized by the presence of a fluorine atom and two nitrile groups attached to the pyridine ring. It is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropyridine-2,5-dicarbonitrile typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with a fluoride source such as Bu4N+F− in DMF at room temperature . This reaction results in the formation of 2-fluoro-3-bromopyridine, which can then be further functionalized to introduce the nitrile groups.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using fluorinating agents like AlF3 and CuF2 at elevated temperatures (450–500 °C) . These methods ensure high yields and purity, making the compound suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoropyridine-2,5-dicarbonitrile undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution:
Cycloaddition Reactions: The nitrile groups can participate in cycloaddition reactions, forming heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols, typically in the presence of a base such as NaH or K2CO3.
Cycloaddition Reactions: Reagents like hydrazine can be used to form tetrazines through bioorthogonal chemistry.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Cycloaddition Products: Tetrazines and other heterocyclic compounds are common products of cycloaddition reactions.
Applications De Recherche Scientifique
3-Fluoropyridine-2,5-dicarbonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Fluoropyridine-2,5-dicarbonitrile is primarily based on its ability to undergo nucleophilic aromatic substitution and cycloaddition reactions. These reactions allow the compound to interact with various molecular targets, facilitating the formation of complex structures. In medicinal chemistry, the compound can enhance the binding affinity of pharmaceutical agents to their targets, improving their efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with a single fluorine atom.
3-Fluoro-2-pyridinecarbonitrile: Another fluorinated pyridine with a nitrile group at the 2-position.
2,6-Difluoropyridine: A pyridine derivative with two fluorine atoms at the 2- and 6-positions.
Uniqueness
3-Fluoropyridine-2,5-dicarbonitrile is unique due to the presence of both fluorine and two nitrile groups, which provide distinct reactivity and versatility in synthetic applications. Its ability to undergo multiple types of reactions makes it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C7H2FN3 |
|---|---|
Poids moléculaire |
147.11 g/mol |
Nom IUPAC |
3-fluoropyridine-2,5-dicarbonitrile |
InChI |
InChI=1S/C7H2FN3/c8-6-1-5(2-9)4-11-7(6)3-10/h1,4H |
Clé InChI |
UAEUROMSIPZTTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1F)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


